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molecular formula C8H6F2O B1395626 2-(Difluoromethyl)benzaldehyde CAS No. 1018678-50-6

2-(Difluoromethyl)benzaldehyde

Cat. No. B1395626
M. Wt: 156.13 g/mol
InChI Key: LRGWXJJJRNOVQA-UHFFFAOYSA-N
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Patent
US07829572B2

Procedure details

A mixture of (2-(difluoromethyl)phenyl)methanol (100 mg, 0.632 mmol) and manganese oxide (275 mg, 3.16 mmol) in dichloromethane was stirred at room temperature for twelve hours and then at 45° C. for 1 h. The reaction was filtered through celite and concentrated, to give 2-(difluoromethyl)benzaldehyde as an oil (99 mg). 1H NMR (400 MHz, CDCl3) δ 10.2 (s, 1H), 7.94 (d, 1H), 7.81 (d, 1H), 7.70 (m, 2H), 6.93 (t, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
275 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][OH:10]>ClCCl.[O-2].[Mn+2]>[F:1][CH:2]([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CO)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
275 mg
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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